molecular formula C8H14O2 B1626352 cis-2-Methylcyclohexanecarboxylic acid CAS No. 7076-91-7

cis-2-Methylcyclohexanecarboxylic acid

Cat. No. B1626352
CAS RN: 7076-91-7
M. Wt: 142.2 g/mol
InChI Key: VSKXJRZPVDLHFY-RQJHMYQMSA-N
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Description

Cis-2-Methylcyclohexanecarboxylic acid is a chemical compound with the molecular formula C8H14O2 . It contains 24 atoms in total, including 14 Hydrogen atoms, 8 Carbon atoms, and 2 Oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources retrieved, carboxylic acids like it typically undergo reactions such as esterification and amide formation . Additionally, carboxylic acids can be converted to acid chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources retrieved. The molecular weight is approximately 142.196 Da . Other properties such as density, boiling point, and melting point are not provided .

Scientific Research Applications

Photochemistry of Cyclohexanecarboxylic Acids

Cyclohexanecarboxylic acids, closely related to cis-2-Methylcyclohexanecarboxylic acid, have been studied in the context of photochemistry. Research by Brown (1964) explored the photochemistry of related compounds, cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, demonstrating their transformation into various products including isocyanates and δ-lactams under photolysis in cyclohexane (Brown, 1964).

Chemical Synthesis and Conformational Studies

Conformational behaviors of molecules similar to this compound have been a subject of study. Batuev et al. (1959) investigated the conformations of cis and trans methyl 1-hydroxy-3- methylcyclohexanecarboxylates, providing insights into the mixtures of conversion isomers and their predominant conformations (Batuev et al., 1959).

Stereochemistry and Catalysis

The study of stereochemistry in cyclohexanecarboxylic acids, including this compound, plays a crucial role in understanding their chemical behavior and potential applications in catalysis. Yoshimura, Nojima, and Tokura (1973) explored the carbonylations of various cyclohexanols, including cis- and trans-4-t-butyl-1-methylcyclohexanols, leading to the formation of specific cyclohexanecarboxylic acids in high yields, highlighting the stereoselectivity of these reactions (Yoshimura et al., 1973).

Medicinal Chemistry and Drug Synthesis

In the field of medicinal chemistry, derivatives of cyclohexanecarboxylic acids, akin to this compound, are synthesized and investigated for their potential therapeutic applications. Johnston et al. (1984) synthesized a compound, cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid, demonstrating its significant curative effect against murine Lewis lung carcinoma (Johnston et al., 1984).

Metabolic Studies

Understanding the metabolic fate of compounds related to this compound is vital in assessing their potential use in various applications. Divincenzo and Ziegler (1980) examined the metabolism of a related compound, cis,trans -1,4-cyclo[14C]hexanedimethanol, in rats, providing valuable insights into its absorption, excretion, and transformation into metabolites (Divincenzo & Ziegler, 1980).

properties

IUPAC Name

(1S,2R)-2-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKXJRZPVDLHFY-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246709
Record name rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7076-91-7
Record name rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7076-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-2-Methylcyclohexanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007076917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-methylcyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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